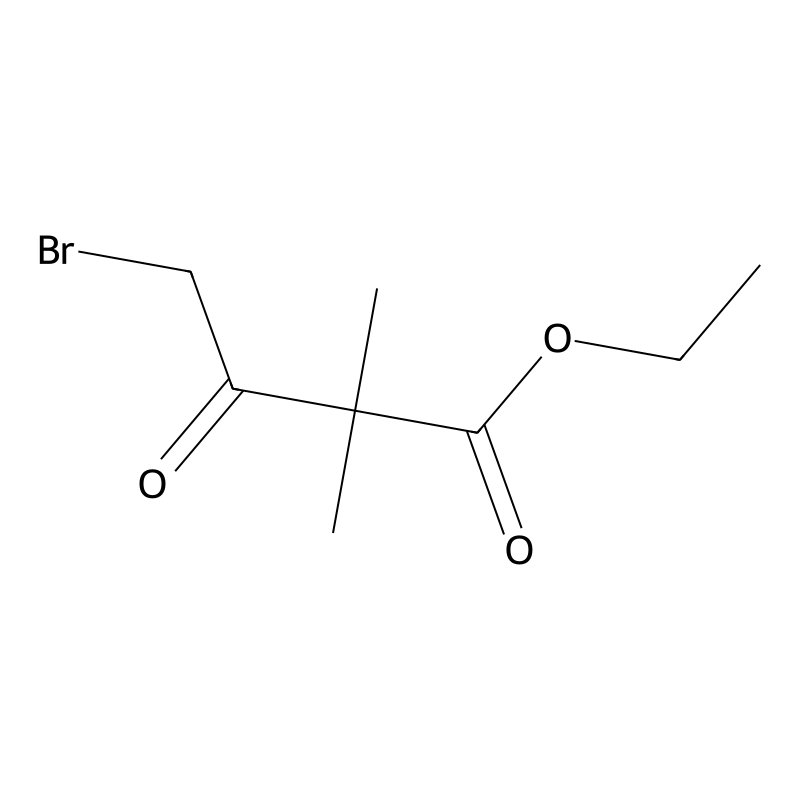

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- This compound can be used in the synthesis of other organic compounds . The specific methods of application or experimental procedures would depend on the target compound being synthesized. For example, it could be used in a reaction with a nucleophile to substitute the bromine atom, or it could be used in an elimination reaction to form a double bond .

- The outcomes of these reactions would also depend on the specific conditions and reactants used. For instance, the reaction could yield a variety of products if multiple structurally distinct groups of beta-hydrogens are present .

- While not a direct application of the compound itself, understanding the structure and naming conventions of compounds like “Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate” is crucial in the field of organic chemistry . This knowledge allows scientists to accurately communicate about specific compounds and predict their chemical behavior based on their structure .

Organic Synthesis

Chemical Naming and Structure Identification

- This compound can be used in elimination reactions, specifically those following the E2 mechanism . In these reactions, a beta-hydrogen is removed from the molecule along with the bromine atom, forming a double bond . The specific methods and outcomes would depend on the reactants and conditions used .

- “Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate” could potentially be used in the synthesis of indole derivatives . Indoles are a class of organic compounds that are prevalent in many natural products and pharmaceuticals . The specific methods and outcomes would depend on the reactants and conditions used .

Elimination Reactions

Synthesis of Indole Derivatives

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is an organic compound classified as a β-keto ester, characterized by the presence of both a ketone and an ester functional group. Its molecular formula is , and it features a bromine atom at the 4-position of the butanoate chain, along with two methyl groups at the 2-position. This unique structure imparts significant reactivity and versatility, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to products like ethyl 4-azido-2,2-dimethyl-3-oxobutanoate.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding ethyl 4-bromo-2,2-dimethyl-3-hydroxybutanoate.

- Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

- Condensation Reactions: The carbonyl group can participate in condensation reactions with nucleophiles to form new carbon-carbon bonds.

While specific biological activities of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate have not been extensively documented, its reactivity suggests potential applications in medicinal chemistry. Its structure allows it to interact with various biological targets, making it useful for developing compounds that may inhibit specific enzymes or receptors involved in metabolic pathways .

The synthesis of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate typically involves a multi-step process:

- Bromination: The starting material, 2,2-dimethyl-3-oxobutanoic acid, is treated with bromine in a suitable solvent (e.g., acetic acid) to introduce the bromine atom at the 4-position.

- Esterification: The resulting brominated acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final compound.

In industrial settings, continuous flow reactors may be employed to optimize yields and purity by precisely controlling reaction conditions such as temperature and pressure.

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate has diverse applications across several fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry: Used in developing new drugs and therapeutic agents.

- Biological Studies: Employed in studying enzyme mechanisms and metabolic pathways.

- Industrial

The interaction studies involving ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate primarily focus on its reactivity with nucleophiles and electrophiles. The compound acts as an electrophile due to its electrophilic carbonyl group and reactive bromine atom. These interactions are crucial for understanding its potential applications in organic synthesis and medicinal chemistry.

Several compounds are structurally similar to ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Ethyl 4-chloro-2,2-dimethyl-3-oxobutanoate | Contains chlorine instead of bromine | Chlorine is a poorer leaving group than bromine |

| Ethyl 4-fluoro-2,2-dimethyl-3-oxobutanoate | Contains fluorine instead of bromine | Fluorine's electronegativity affects reactivity differently |

| Ethyl 4-iodo-2,2-dimethyl-3-oxobutanoate | Contains iodine instead of bromine | Iodine is a better leaving group than chlorine but less reactive than bromine |

| Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate | Similar structure but with a methyl ester group | Differences in sterics and reactivity due to ester variation |

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is unique due to the presence of the bromine atom which enhances its reactivity compared to its chloro-, fluoro-, and iodo-substituted analogs. The bromine atom serves as a better leaving group than chlorine or fluorine, making it more reactive in nucleophilic substitution reactions .